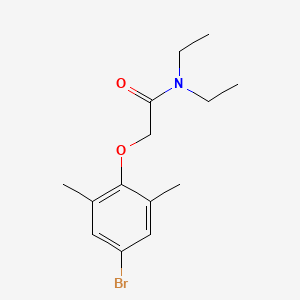
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide (BDDA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDA is a synthetic compound that is used in the development of new drugs, pesticides, and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to reduce inflammation, pain, and fever. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the treatment of infections. In addition, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is its ease of synthesis and purification. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide can be synthesized using simple laboratory techniques, and the purity of the product can be achieved through simple purification techniques. However, one of the limitations of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. One of the most promising directions is the development of new drugs based on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. Another future direction for research on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is the investigation of its mechanism of action. Further studies are needed to fully understand how 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide works at the molecular level. Finally, future studies could investigate the potential applications of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide (2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been extensively studied for its potential applications in the development of new drugs, pesticides, and other chemical products. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide and to investigate its potential applications in other fields.
Synthesemethoden
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide involves the reaction between 4-bromo-2,6-dimethylphenol and diethyl acetamide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is in the development of new drugs. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16(6-2)13(17)9-18-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBJAOGASAVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)

![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)





![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)
